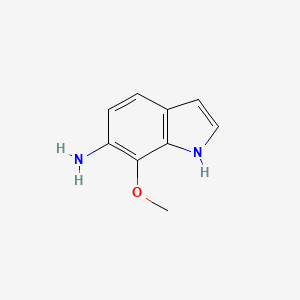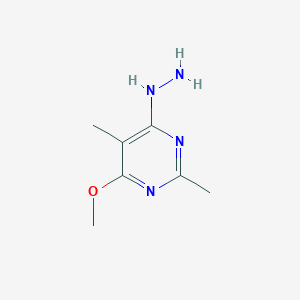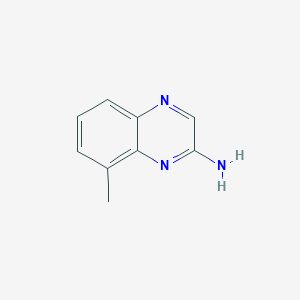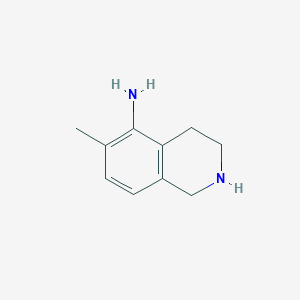
6-Methyl-7,9-dihydro-2H-purine-2,8(3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-7,9-dihydro-2H-purine-2,8(3H)-dione is a purine derivative Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7,9-dihydro-2H-purine-2,8(3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 6-methyluracil with formamide, followed by cyclization to form the purine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of oxo derivatives.
Reduction: Reduction reactions may yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at various positions on the purine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-methyl-8-oxo-7,9-dihydro-2H-purine-2,8(3H)-dione, while nucleophilic substitution could introduce various functional groups at specific positions on the purine ring.
Wissenschaftliche Forschungsanwendungen
6-Methyl-7,9-dihydro-2H-purine-2,8(3H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 6-Methyl-7,9-dihydro-2H-purine-2,8(3H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by inhibiting enzyme activity, binding to receptors, or intercalating into DNA, thereby affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a stimulant found in coffee and tea.
Theobromine: 3,7-Dimethylxanthine, found in chocolate.
Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.
Uniqueness
6-Methyl-7,9-dihydro-2H-purine-2,8(3H)-dione is unique due to its specific methylation pattern and its potential applications. Unlike caffeine and theobromine, which are primarily known for their stimulant effects, this compound may have broader applications in medicine and industry.
Eigenschaften
Molekularformel |
C6H6N4O2 |
|---|---|
Molekulargewicht |
166.14 g/mol |
IUPAC-Name |
6-methyl-7,9-dihydro-1H-purine-2,8-dione |
InChI |
InChI=1S/C6H6N4O2/c1-2-3-4(9-5(11)7-2)10-6(12)8-3/h1H3,(H3,7,8,9,10,11,12) |
InChI-Schlüssel |
ATLKIPFUJXZOCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NC(=O)N1)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


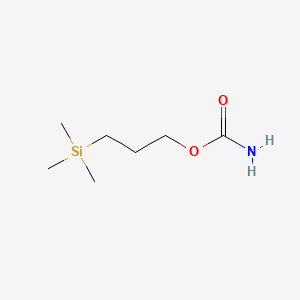

![3-Ethylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11917203.png)





